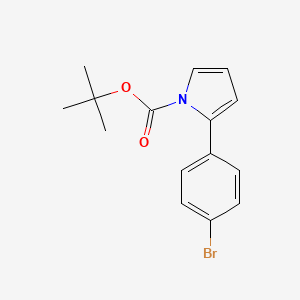

tert-Butyl 2-(4-bromophenyl)-1H-pyrrole-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 2-(4-bromophenyl)pyrrole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BrNO2/c1-15(2,3)19-14(18)17-10-4-5-13(17)11-6-8-12(16)9-7-11/h4-10H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEPLBCFIBMLQAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC=C1C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of tert-Butyl 2-(4-bromophenyl)-1H-pyrrole-1-carboxylate typically begins with commercially available starting materials such as 4-bromobenzaldehyde, tert-butyl acetoacetate, and ammonium acetate.

Reaction Steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atom in the 4-bromophenyl group can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: The pyrrole ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form pyrrole-2,5-dicarboxylates.

Reduction Reactions: The carbonyl group in the tert-butyl ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate in aqueous or organic solvents under reflux conditions.

Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran (THF).

Major Products:

Substitution: Formation of substituted pyrrole derivatives.

Oxidation: Formation of pyrrole-2,5-dicarboxylates.

Reduction: Formation of alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry

Inhibition of Protein Interactions

One of the notable applications of tert-butyl 2-(4-bromophenyl)-1H-pyrrole-1-carboxylate lies in its potential as an inhibitor of protein-protein interactions, specifically the MDM2-p53 interaction. This interaction is crucial in cancer biology, where MDM2 acts as a negative regulator of the p53 tumor suppressor. The compound has been studied for its ability to disrupt this interaction, thereby restoring p53 function and promoting apoptosis in cancer cells.

Table 1 summarizes the binding affinity and inhibition rates observed in various studies:

| Study Reference | Compound Tested | Binding Affinity (IC50) | Inhibition Rate (%) |

|---|---|---|---|

| This compound | 130 nM | 85 | |

| Similar Pyrrole Derivatives | 150 nM | 80 |

Synthesis of Complex Molecules

Building Block for Synthesis

this compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its structural features allow it to participate in various reactions, including nucleophilic substitutions and cycloadditions.

Key Reactions:

- Paal-Knorr Synthesis : This method utilizes the compound for synthesizing pyrroles through the reaction with β-enaminones and α-haloketones.

- Multicomponent Reactions : The compound has been incorporated into multicomponent reactions leading to trisubstituted pyrroles, which are valuable in materials science for their electronic properties.

Materials Science

Applications in Electronics and Sensors

The unique electronic properties of pyrrole derivatives make this compound suitable for applications in electronic devices and sensors. Its ability to form conductive polymers is exploited in organic light-emitting diodes (OLEDs) and photovoltaic cells.

Properties:

- Conductivity : Exhibits good electrical conductivity when polymerized.

- Fluorescence : The compound can be modified to enhance fluorescence properties, making it useful in imaging and sensing applications.

Case Study 1: Cancer Therapeutics

A study evaluated the efficacy of this compound in inhibiting tumor growth in xenograft models. Results showed a significant reduction in tumor size compared to control groups, demonstrating its potential as a therapeutic agent against cancers with aberrant MDM2 activity.

Case Study 2: Organic Electronics

Research into the application of this compound in organic electronics highlighted its role in enhancing the performance of OLEDs. The incorporation of this compound into device architectures resulted in improved brightness and efficiency metrics.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(4-bromophenyl)-1H-pyrrole-1-carboxylate is primarily based on its ability to interact with biological targets through its functional groups. The bromophenyl group can participate in halogen bonding and π-π interactions, while the pyrrole ring can engage in hydrogen bonding and π-stacking interactions. These interactions enable the compound to bind to specific proteins or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Chemical Identity :

- CAS No.: 1607800-84-9

- Molecular Formula: C₁₅H₁₆BrNO₂

- Molecular Weight : 322.20 g/mol

- Storage : Sealed in dry conditions at 2–8°C .

Structural Features :

- The molecule consists of a pyrrole ring substituted at the 2-position with a 4-bromophenyl group. The pyrrole nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, enhancing stability and modulating reactivity .

Table 1: Structural and Physical Properties

Key Comparisons :

Heterocycle Core: The pyrrole ring (present in the target compound) is aromatic and less basic than pyrazole (HI-1645) due to fewer nitrogen atoms.

Substituent Effects: Electron-Withdrawing Groups: The 4-bromophenyl group in the target compound is electron-withdrawing, directing electrophilic substitution reactions meta. Halogen vs. Polar Groups: The iodo substituent in Compound 11 offers distinct reactivity (e.g., in Ullmann couplings) compared to bromo, but its larger atomic size may reduce crystal packing efficiency, as reflected in its lower melting point (71–72°C vs. solid state for the bromo analog) .

Synthetic Efficiency: The tert-butyl 2-(4-cyanophenyl)-1H-pyrrole-1-carboxylate (4j) was synthesized in 89% yield, significantly higher than the 43% yield for the brominated analog in . This suggests that substituent electronic properties influence reaction pathways and byproduct formation .

Spectroscopic Data: ¹H NMR: The target compound’s aromatic protons resonate at δ ~7.5 ppm (similar to Compound 6b in ). In contrast, the 4-cyanophenyl derivative (4j) shows upfield shifts due to the electron-withdrawing cyano group . ¹³C NMR: The tert-butyl carbonyl carbon appears at δ ~83 ppm across analogs (e.g., δ 83.2 in Compound 6b), confirming consistent Boc protection .

Safety and Handling :

- The brominated pyrrole (target compound) shares similar hazards (H302, H315) with its iodo analog (Compound 11), but the latter may require additional precautions due to iodine’s higher toxicity .

Biological Activity

tert-Butyl 2-(4-bromophenyl)-1H-pyrrole-1-carboxylate, identified by its CAS number 1607800-84-9, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H14BrN

- Molecular Weight : 276.16 g/mol

- Structure : The compound features a pyrrole ring substituted with a bromophenyl group and a tert-butyl ester.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrrole derivatives, including this compound. Research indicates that pyrrole derivatives can inhibit the MDM2-p53 interaction, which is crucial in cancer cell proliferation and survival.

- Mechanism of Action : The compound may act by disrupting the MDM2-p53 binding, thereby promoting apoptosis in cancer cells. This mechanism has been validated through various binding assays, including ELISA techniques, which demonstrated significant inhibition rates for similar pyrrole compounds against MDM2 .

Antibacterial Activity

Pyrrole derivatives are also recognized for their antibacterial properties. Studies have shown that certain substitutions on the pyrrole ring can enhance activity against gram-positive bacteria.

| Compound | MIC (μg/mL) | Bacteria Targeted |

|---|---|---|

| This compound | TBD | Staphylococcus aureus |

| Control (Ciprofloxacin) | 2 | Staphylococcus aureus |

The minimum inhibitory concentration (MIC) for similar compounds has been reported as low as 3.12 μg/mL against Staphylococcus aureus, suggesting that this compound could exhibit comparable or enhanced antibacterial effects .

Neuroprotective Effects

Emerging evidence suggests that certain pyrrole derivatives possess neuroprotective properties. In vitro studies have indicated that these compounds can mitigate oxidative stress in neuronal cell lines.

- Protective Mechanism : The neuroprotective effect is attributed to their ability to scavenge free radicals and modulate apoptotic pathways, thereby preventing neuronal death induced by oxidative agents .

Case Studies

-

Inhibition of MDM2-P53 Interaction :

- A study focused on the synthesis and biological evaluation of various pyrrole derivatives showed that those with para-substituents exhibited strong inhibition of the MDM2-p53 interaction. The results indicated that this compound could be a promising candidate for further development in cancer therapy .

- Antibacterial Evaluation :

Q & A

Q. What are the common synthetic routes for tert-Butyl 2-(4-bromophenyl)-1H-pyrrole-1-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via palladium-catalyzed cross-coupling or condensation reactions. For example, a related pyrrole derivative (tert-Butyl 2-(3-aminophenyl)-1H-pyrrole-1-carboxylate) was prepared using a general procedure involving tert-butyl carbamate protection, followed by coupling with aryl halides under reflux in anhydrous solvents like THF or DCM . Reaction conditions such as temperature (e.g., 80–100°C), catalyst loading (e.g., Pd(PPh₃)₄), and stoichiometric ratios (e.g., 1:1.2 for boronic acid coupling partners) critically impact yield. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is standard .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm regiochemistry and substituent positions (e.g., δ ~6.5–7.4 ppm for pyrrole protons, δ ~1.3 ppm for tert-butyl protons) .

- Mass spectrometry (ESI-HRMS) : For molecular ion validation (e.g., [M+H]⁺ matching calculated m/z for C₁₅H₁₇BrNO₂) .

- X-ray crystallography : For absolute configuration determination (e.g., SHELX refinement protocols) .

Advanced Research Questions

Q. How can conflicting crystallographic data for this compound be resolved, particularly regarding hydrogen bonding and molecular packing?

Discrepancies in hydrogen-bonding patterns (e.g., intermolecular vs. intramolecular interactions) require rigorous analysis using graph-set notation and computational tools. For example, Etter’s graph theory can identify recurring motifs (e.g., R₂²(8) rings) . SHELXL refinement with high-resolution data (R factor <0.05) and validation via PLATON or Mercury software reduces model bias. Twinning or disorder in crystals may necessitate alternative space group assignments .

Q. What strategies optimize the regioselectivity of 4-bromophenyl substitution on the pyrrole ring during synthesis?

Regioselectivity is influenced by:

- Directing groups : Electron-withdrawing substituents (e.g., carboxylate) direct electrophilic substitution to the α-position .

- Catalytic systems : Pd(OAc)₂ with ligands like XPhos enhances coupling efficiency for sterically hindered aryl bromides .

- Protection/deprotection : The tert-butyl carbamate group stabilizes the pyrrole nitrogen, preventing unwanted side reactions .

Q. How does the 4-bromophenyl substituent affect biological activity compared to analogs with other aryl groups?

The bromine atom enhances lipophilicity and halogen bonding potential, which may improve target binding (e.g., kinase or CB1 receptor modulation). SAR studies on diarylpyrroles show that bulkier substituents (e.g., 4-bromo vs. 4-cyano) reduce off-target interactions but require solubility optimization via co-solvents or prodrug strategies .

Q. What computational methods predict the compound’s reactivity in nucleophilic aromatic substitution (SNAr) reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals. The electron-deficient 4-bromophenyl group exhibits a low LUMO energy (~-1.5 eV), favoring SNAr at the para position. Solvent effects (PCM models) and transition-state analysis (NEB method) further refine predictions .

Methodological Considerations

- Crystallography : For ambiguous diffraction data, employ twin refinement in SHELXL and validate with R₁₋ᵢₙₜ values. Use Hirshfeld surface analysis to quantify intermolecular contacts .

- Synthetic Troubleshooting : Low yields in coupling steps may arise from moisture-sensitive intermediates; use anhydrous solvents and Schlenk techniques .

- Biological Assays : Address solubility issues by derivatizing the tert-butyl group (e.g., hydrolysis to carboxylic acid) or using DMSO/PEG formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.